N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds often includes a triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocycle . This core is likely present in the compound you’re asking about, but without more specific information, it’s difficult to provide a detailed molecular structure analysis.Scientific Research Applications
Enaminones in Synthesis
- Enaminones, related to the structure of N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide, are used as key intermediates in synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities (Riyadh, 2011).
Antimicrobial Applications
- New thienopyrimidine derivatives have been synthesized from reactions involving heterocyclic aminonitriles, demonstrating pronounced antimicrobial activity (Bhuiyan et al., 2006).
Antitumor Activity
- Certain derivatives synthesized from similar compounds have shown promising antitumor activity, suggesting potential applications in cancer treatment (Stevens et al., 1987).
Synthesis of Complex Heterocycles
- Compounds structurally related to the chemical have been used in the synthesis of complex heterocycles, which are of significant interest in medicinal chemistry (Farghaly, 2008).
Anti-inflammatory Activity
- Derivatives of azetidinones, a class related to the compound , have shown anti-inflammatory activity, indicating potential therapeutic applications (Kalsi et al., 1990).
Cardiovascular Applications
- Some 1,2,4-triazolo[1,5-a]pyrimidines, structurally similar to the compound, have shown coronary vasodilating and antihypertensive activities, suggesting applications in cardiovascular diseases (Sato et al., 1980).
Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to the chemical , have been synthesized and evaluated as potential antidepressant and nootropic agents (Thomas et al., 2016).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, one patent suggests that similar compounds could be used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It can be inferred from the pharmacological activities of structurally similar compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their activity.
Biochemical Pathways
Given the diverse pharmacological activities of structurally similar compounds, it can be inferred that the compound may affect multiple pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for structurally similar compounds , suggesting that similar studies could provide insights into the ADME properties of this compound.
Result of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may have potential effects on cell proliferation, inflammation, oxidative stress, and enzymatic activity .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, are capable of interacting with a variety of enzymes and receptors in the biological system
Cellular Effects
It is known that triazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopent-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-19(15(22)11-4-2-3-5-11)12-8-20(9-12)14-7-6-13-17-16-10-21(13)18-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLCTPZMVGFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4CC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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